REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:13])[CH2:3][CH2:4][NH:5][C:6]1[C:11]([NH2:12])=[CH:10][CH:9]=[CH:8][N:7]=1.[C:14](N1C=CN=C1)(N1C=CN=C1)=[O:15]>CN(C=O)C>[CH3:1][N:2]([CH3:13])[CH2:3][CH2:4][N:5]1[C:6]2=[N:7][CH:8]=[CH:9][CH:10]=[C:11]2[NH:12][C:14]1=[O:15]
|
Name
|
|
Quantity
|
1.49 g
|
Type
|
reactant
|
Smiles
|
CN(CCNC1=NC=CC=C1N)C
|
Name
|
|
Quantity
|
2.01 g
|
Type
|
reactant
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
77.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
stirred at 75-80° C. for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resultant residue is chromatographed
|
Type
|
WASH
|
Details
|
eluting with 10:90 conc. NH4OH
|
Type
|
CUSTOM
|
Details
|
ethanol to afford a solid which
|
Type
|
CUSTOM
|
Details
|
is triturated with ethanol
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |